![molecular formula C30H20Cl4N8 B096845 Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- CAS No. 18710-95-7](/img/structure/B96845.png)
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- is a heterocyclic compound that has been widely studied for its potential application in various scientific research fields. This compound is synthesized through a multi-step process, and its unique structure makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Effets Biochimiques Et Physiologiques
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In animal studies, this compound has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. Another advantage is its low toxicity and good bioavailability, which make it a safe compound to work with. However, one limitation is its complex synthesis method, which may limit its availability for some research groups.
Orientations Futures
There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-. One direction is the further investigation of its potential application in cancer research, particularly in combination with other anticancer drugs. Another direction is the development of new drugs based on the structure of this compound, with improved pharmacological properties. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers or organic electronics.
Méthodes De Synthèse
The synthesis of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- involves several steps. The first step involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with aniline in the presence of a catalyst. This reaction produces a mono-aniline derivative, which is then further reacted with aniline to produce a di-aniline derivative. The final step involves the reaction of the di-aniline derivative with m-chloronitrobenzene in the presence of a reducing agent to produce the desired compound.
Applications De Recherche Scientifique
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has been studied for its potential application in various scientific research fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
18710-95-7 |
|---|---|
Nom du produit |
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- |
Formule moléculaire |
C30H20Cl4N8 |
Poids moléculaire |
634.3 g/mol |
Nom IUPAC |
2-N,4-N,6-N,8-N-tetrakis(3-chlorophenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C30H20Cl4N8/c31-17-5-1-9-21(13-17)35-27-25-26(40-29(41-27)37-23-11-3-7-19(33)15-23)28(36-22-10-2-6-18(32)14-22)42-30(39-25)38-24-12-4-8-20(34)16-24/h1-16H,(H2,35,37,40,41)(H2,36,38,39,42) |
Clé InChI |
XYYCLUIXATVNPW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2N=C(N=C3NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl)NC6=CC(=CC=C6)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2N=C(N=C3NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl)NC6=CC(=CC=C6)Cl |
Synonymes |
2,4,6,8-Tetrakis(m-chloroanilino)pyrimido[5,4-d]pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
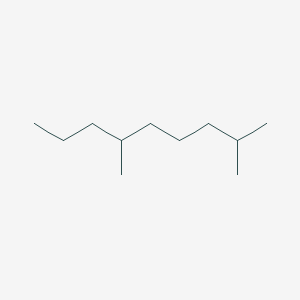
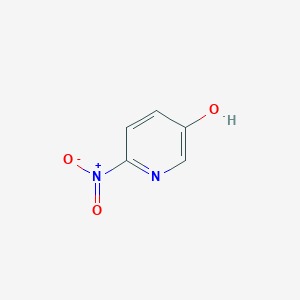
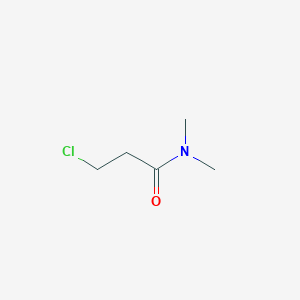
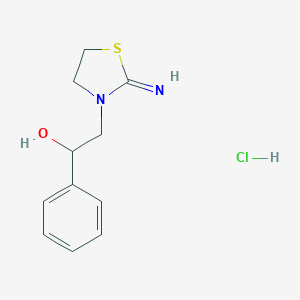
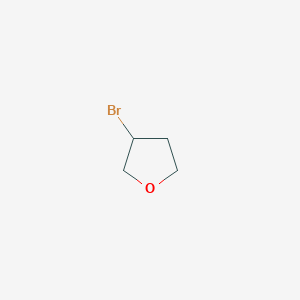
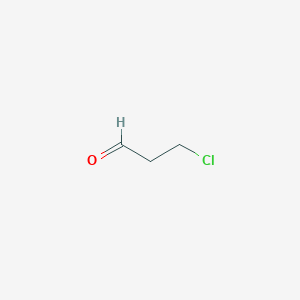
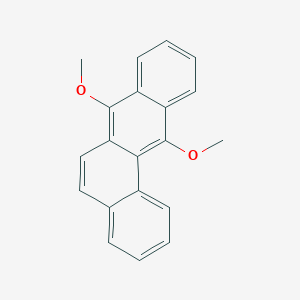
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
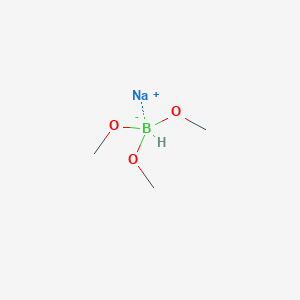
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
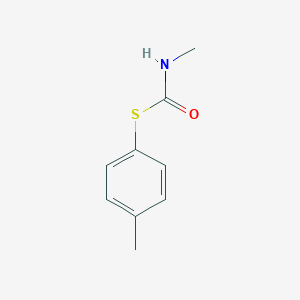
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)